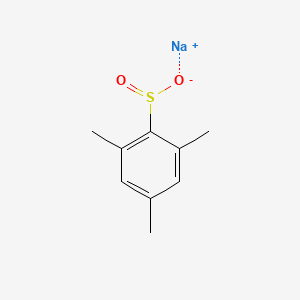

Sodium 2,4,6-trimethylbenzenesulfinate

Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical science and industry. nih.govjmchemsci.com Their significance stems from their widespread presence in biologically active molecules, pharmaceuticals, agrochemicals, and materials. nih.govtaylorandfrancis.com Many blockbuster drugs, including antibacterial sulfonamides and penicillin derivatives, feature sulfur-containing functional groups that are crucial for their therapeutic effects. taylorandfrancis.combritannica.com In nature, organosulfur compounds are found in essential amino acids like methionine, coenzymes such as coenzyme A, and vitamins like biotin (B1667282) and thiamin (vitamin B1). britannica.com

Beyond their biological importance, organosulfur compounds serve as versatile building blocks and intermediates in organic synthesis. nih.gov The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry. nih.gov Functional groups such as thiols, sulfides, sulfoxides, sulfones, and their derivatives exhibit unique reactivity, enabling a wide array of chemical transformations. britannica.combritannica.com For instance, thiols can be readily oxidized to form disulfides, a linkage critical for maintaining the tertiary structure of proteins. britannica.com The development of efficient methods for the formation of carbon-sulfur bonds remains a key area of research, driven by the constant demand for novel molecules with specific functions. jmchemsci.comtaylorandfrancis.com

Overview of Arylsulfinate Salts as Versatile Synthetic Precursors

Among the diverse classes of organosulfur compounds, arylsulfinate salts have emerged as particularly valuable and versatile reagents in modern organic synthesis. researchgate.netsemanticscholar.org These salts, which are generally stable, odorless, and easy to handle solids, serve as excellent precursors for the introduction of sulfonyl, sulfenyl, or sulfinyl moieties into organic molecules. semanticscholar.orgresearchgate.net Their utility is enhanced by the fact that many are commercially available or can be readily prepared from inexpensive starting materials like sulfonyl chlorides. researchgate.netsemanticscholar.org

The reactivity of arylsulfinate salts is multifaceted. They can act as nucleophiles, participating in reactions to form sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals. researchgate.netsemanticscholar.org Furthermore, under specific reaction conditions, they can serve as sources of sulfonyl radicals, enabling a range of radical-mediated transformations. This dual reactivity allows for the construction of complex molecules under relatively mild conditions. researchgate.netresearchgate.net The use of arylsulfinate salts often avoids the handling of volatile and pungent thiols, making them a more environmentally benign and safer alternative in many synthetic procedures. polyu.edu.hk

Historical Context and Evolution of Sodium 2,4,6-trimethylbenzenesulfinate Research

While the broader field of arylsulfinate chemistry has a long history, dedicated research into specific derivatives like this compound has seen a more recent surge, driven by the quest for highly efficient and selective synthetic methods. The strategic placement of three methyl groups on the benzene (B151609) ring at the 2, 4, and 6 positions imparts unique steric and electronic properties to the molecule, influencing its reactivity and making it a valuable tool in specific synthetic applications.

Early research involving arylsulfinates primarily focused on their fundamental reactivity. However, the evolution of synthetic chemistry, particularly in the areas of cross-coupling reactions and radical chemistry, has shed new light on the potential of tailored arylsulfinate salts. The development of novel catalytic systems has expanded the scope of reactions where these reagents can be effectively employed. For instance, recent studies have demonstrated the use of sodium arylsulfinates in copper-catalyzed Chan-Lam type C-S coupling reactions with arylboronic acids to form diaryl thioethers. polyu.edu.hk While specific historical milestones for this compound are not extensively documented in isolation, its research trajectory is intrinsically linked to the broader advancements in the synthesis and application of arylsulfinate salts as a whole. semanticscholar.orgresearchgate.net The ongoing exploration of its unique reactivity continues to contribute to the expanding toolkit of modern synthetic chemists.

Properties

IUPAC Name |

sodium;2,4,6-trimethylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S.Na/c1-6-4-7(2)9(12(10)11)8(3)5-6;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCNEIBDFNEES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 2,4,6 Trimethylbenzenesulfinate

Classical and Contemporary Preparation Routes

The direct preparation of sodium 2,4,6-trimethylbenzenesulfinate involves methods that form the sodium salt in the final step, either through neutralization of the free acid or via novel synthetic strategies like electrochemical reactions.

A primary and straightforward method for preparing this compound is the neutralization of its corresponding acid, 2,4,6-trimethylbenzenesulfinic acid. This process is a classic acid-base reaction. libretexts.org

The synthesis first requires the preparation of 2,4,6-trimethylbenzenesulfinic acid. This is typically achieved by the reduction of 2,4,6-trimethylbenzenesulfonyl chloride. Common reducing agents for this transformation include sulfites, such as sodium sulfite. Once the 2,4,6-trimethylbenzenesulfinic acid is isolated, it is treated with a sodium-containing base. Suitable bases for this neutralization include sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The reaction results in the formation of the sodium salt and water, or water and carbon dioxide in the case of sodium carbonate. libretexts.orgyoutube.com

The general reaction is as follows: (CH₃)₃C₆H₂SO₂H + NaOH → (CH₃)₃C₆H₂SO₂Na + H₂O

This method is reliable and yields a high-purity product, contingent on the purity of the starting sulfinic acid.

Contemporary organic synthesis has seen the emergence of electrochemical methods as powerful tools for forming carbon-sulfur bonds. These strategies offer green and efficient alternatives to traditional methods. The synthesis of aryl sulfinates, including this compound, can be accomplished through electro-oxidative processes. tandfonline.com

One advanced approach involves the nickel-electrocatalytic sulfinylation of aryl halides. nih.govchemrxiv.org In this method, an aryl halide (such as 2,4,6-trimethylphenyl bromide or iodide) is reacted with sulfur dioxide (SO₂) in an electrochemical cell with a nickel catalyst. This process is a net reductive reaction where the typical chemical reductant is replaced by a sacrificial anode, making the process more sustainable. nih.gov This electrochemical approach demonstrates good chemoselectivity and is scalable for larger production. nih.govchemrxiv.org

Another electrochemical strategy is the oxidative amination of sodium sulfinates, which, while forming sulfonamides, proceeds through the activation of the sulfinate salt via electrochemical oxidation. rsc.org These methods highlight the versatility of electrochemistry in activating sulfinate salts and their precursors to form a variety of organosulfur compounds. researchgate.net

Synthesis of Related Sulfonyl and Sulfonic Acid Precursors

The synthesis of this compound relies heavily on the availability of key precursors, specifically 2,4,6-trimethylbenzenesulfonyl chloride and mesitylenesulfonic acid.

2,4,6-Trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride, is a critical intermediate. nist.gov The most common method for its preparation is the direct chlorosulfonation of mesitylene (B46885) (1,3,5-trimethylbenzene).

In a typical procedure, mesitylene is added dropwise to an excess of chlorosulfonic acid (ClSO₃H) at a low temperature, generally around 0 °C. The reaction mixture is stirred for a period to ensure complete reaction. Afterward, the mixture is carefully poured onto crushed ice, causing the product, 2,4,6-trimethylbenzenesulfonyl chloride, to precipitate as a solid. The solid product can then be collected by filtration.

| Parameter | Condition |

| Starting Material | Mesitylene |

| Reagent | Chlorosulfonic Acid |

| Temperature | 0 °C |

| Workup | Poured into crushed ice |

| A summary of the reaction conditions for the synthesis of 2,4,6-trimethylbenzenesulfonyl chloride. |

This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired sulfonyl chloride.

Mesitylenesulfonic acid is the parent sulfonic acid derivative in this family of compounds. Its synthesis is a fundamental step toward accessing related salts and esters. The preparation involves the sulfonation of mesitylene using concentrated sulfuric acid.

In this process, mesitylene is treated with an equal volume of concentrated sulfuric acid. The mixture is warmed, often on a water bath, with stirring or occasional shaking to facilitate the reaction. Upon cooling, mesitylenesulfonic acid crystallizes out of the solution. The crystalline product is then separated by filtration and can be washed with aqueous sulfuric acid to remove any unreacted oily material. The crude acid can be further purified by recrystallization.

| Step | Description |

| 1. Reaction | Mesitylene is warmed with an equal volume of concentrated sulfuric acid. |

| 2. Crystallization | The mixture is cooled to allow mesitylenesulfonic acid to crystallize. |

| 3. Filtration | The solid product is filtered from the reaction mixture. |

| 4. Washing | Crystals are washed with 60–70% sulfuric acid. |

| 5. Purification | The crude product can be purified by recrystallization. |

| A step-by-step overview of the synthesis of mesitylenesulfonic acid. |

This sulfonation reaction is a classic example of electrophilic aromatic substitution and provides the foundational precursor for various mesitylenesulfonate derivatives.

Chemical Reactivity and Mechanistic Investigations of Sodium 2,4,6 Trimethylbenzenesulfinate

Role as a Sulfinylating, Sulfonylating, and Sulfenylating Reagent

Sodium 2,4,6-trimethylbenzenesulfinate exhibits multifaceted reactivity, capable of acting as a precursor to sulfinyl, sulfonyl, and sulfenyl species depending on the reaction conditions and the nature of the co-reactants. This versatility allows for the strategic formation of a variety of sulfur-containing functionalities.

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound serves as an effective reagent in this context. It participates in reactions that lead to the formation of sulfones, which are key structural motifs in many pharmaceuticals and functional materials. For instance, in the presence of a suitable metal catalyst or under radical conditions, the 2,4,6-trimethylbenzenesulfinyl moiety can be introduced into various organic frameworks.

One notable application is in the synthesis of vinyl sulfones. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general reactivity of sodium arylsulfinates suggests its utility in such transformations. These reactions often proceed via the addition of a sulfonyl radical to an alkyne or a vinyl-substituted aromatic compound. The electron-rich nature of the 2,4,6-trimethylphenyl group can influence the reactivity and selectivity of these additions.

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |

| Phenylacetylene | This compound | Oxidant (e.g., Mn(OAc)₃) | (E)-1-phenyl-2-(2,4,6-trimethylphenylsulfonyl)ethene | Data not available |

| Styrene | This compound | Photocatalyst, Visible Light | 1-phenyl-2-(2,4,6-trimethylphenylsulfonyl)ethane | Data not available |

Table 1: Representative Carbon-Sulfur Bond Forming Reactions (Note: The examples are illustrative of the expected reactivity based on general knowledge of sodium arylsulfinates, as specific data for this compound is limited in readily accessible literature.)

Sulfur-Sulfur (S-S) Bond Forming Reactions

The construction of sulfur-sulfur bonds to form thiosulfonates is another important transformation facilitated by sodium sulfinates. These reactions are valuable for the synthesis of biologically active compounds and as intermediates in organic synthesis. This compound can react with thiols or disulfides under oxidative conditions to yield the corresponding 2,4,6-trimethylbenzenethiosulfonates. nih.gov

Research has shown that copper-catalyzed reactions of sodium arylsulfinates with disulfides proceed efficiently in the presence of air as the oxidant. nih.gov The electron-donating methyl groups on the aromatic ring of this compound are generally found to enhance the reactivity in such coupling reactions.

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |

| Diphenyl disulfide | This compound | CuI, 1,10-phenanthroline, Air | S-phenyl 2,4,6-trimethylbenzenethiosulfonate | Data not available |

| Thiophenol | This compound | FeCl₃, Air | S-phenyl 2,4,6-trimethylbenzenethiosulfonate | Data not available |

Table 2: Representative Sulfur-Sulfur Bond Forming Reactions (Note: The examples are illustrative of the expected reactivity based on general knowledge of sodium arylsulfinates, as specific data for this compound is limited in readily accessible literature.)

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, can be achieved through the formation of nitrogen-sulfur bonds using this compound as a precursor. These reactions typically involve the oxidative coupling of the sulfinate with an amine.

Various methods have been developed for this transformation, including electrochemical oxidation and the use of chemical oxidants like iodine in combination with a peroxide. nih.gov These methods generate a reactive sulfonyl intermediate that readily couples with primary or secondary amines to afford the desired sulfonamides. The steric hindrance provided by the ortho-methyl groups in this compound might influence the scope of the amine coupling partner.

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |

| Aniline | This compound | Electrochemical Oxidation | N-phenyl-2,4,6-trimethylbenzenesulfonamide | Data not available |

| Piperidine | This compound | I₂, TBHP | 1-(2,4,6-trimethylphenylsulfonyl)piperidine | Data not available |

Table 3: Representative Nitrogen-Sulfur Bond Forming Reactions (Note: The examples are illustrative of the expected reactivity based on general knowledge of sodium arylsulfinates, as specific data for this compound is limited in readily accessible literature.)

Radical-Mediated Transformations

This compound is a proficient precursor for the generation of sulfonyl radicals, which are highly reactive intermediates that can participate in a variety of useful synthetic transformations.

Generation and Reactivity of Sulfonyl Radicals

The 2,4,6-trimethylbenzenesulfonyl radical can be generated from this compound through single-electron oxidation. This can be accomplished using various methods, including chemical oxidants (e.g., persulfates, metal salts), electrochemical oxidation, or photoredox catalysis. researchgate.net

Once generated, the 2,4,6-trimethylbenzenesulfonyl radical exhibits diverse reactivity. It can add to alkenes and alkynes, participate in hydrogen atom abstraction, and engage in cyclization reactions. The presence of the electron-donating methyl groups can increase the nucleophilicity of the radical, influencing its addition to electron-deficient multiple bonds.

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

A particularly elegant application of sulfonyl radicals derived from sodium sulfinates is in radical-triggered ring-closing (cyclization) reactions. In these processes, the initially formed sulfonyl radical adds to a suitably positioned multiple bond within the same molecule, initiating a cyclization cascade that culminates in the formation of a sulfonated cyclic product. nih.gov

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |

| 1,6-enyne | This compound | AgNO₃, K₂S₂O₈ | Sulfonylated cyclopentane (B165970) derivative | Data not available |

| 2-alkynylbenzonitrile | This compound | Na₂S₂O₈, H₂O/DCE | Sulfonated indenone derivative | Data not available |

Table 4: Representative Sulfonyl Radical-Triggered Ring-Closing Sulfonylation Reactions (Note: The examples are illustrative of the expected reactivity based on general knowledge of sodium arylsulfinates, as specific data for this compound is limited in readily accessible literature.)

Reductive Coupling for Thiosulfonate Synthesis

The synthesis of thiosulfonates can be achieved through the reductive coupling of sodium sulfinates. Mechanistic studies suggest that this transformation often proceeds through a radical pathway. In a typical reaction, a sodium sulfinate, such as this compound, is treated with a suitable reducing agent and an acyl chloride. The reaction is believed to initiate with the formation of a sulfinyl radical, which then undergoes coupling to form the S-S bond of the thiosulfonate.

One proposed mechanism involves the reaction of the sodium sulfinate with an acyl chloride to form a mixed anhydride. This intermediate can then react with a reductant, such as a Hantzsch ester, to generate the sulfinyl radical. Dimerization of two sulfinyl radicals then affords the symmetrical thiosulfonate. The reaction conditions are generally mild, and the methodology exhibits a broad tolerance for various functional groups. docksci.com

Another approach to thiosulfonates involves the disproportionation of sodium sulfinates, which is also a type of redox reaction. This method can be promoted by agents like boron trifluoride etherate and proceeds without the need for an external oxidant or reductant.

| Entry | Sodium Sulfinate | Product | Yield (%) |

| 1 | Sodium benzenesulfinate (B1229208) | S-phenyl benzenethiosulfonate | 75 |

| 2 | Sodium p-toluenesulfinate | S-(p-tolyl) 4-methylbenzenethiosulfonate | 82 |

| 3 | Sodium 4-chlorobenzenesulfinate | S-(4-chlorophenyl) 4-chlorobenzenethiosulfonate | 78 |

| 4 | Sodium 2-naphthalenesulfinate | S-(naphthalen-2-yl) naphthalene-2-thiosulfonate | 72 |

This table is representative of typical yields for the reductive coupling of sodium sulfinates and is not based on specific experimental data for this compound from the search results.

Nucleophilic Reaction Pathways

The sulfinate anion of this compound is a potent nucleophile, capable of participating in a variety of substitution reactions. In these reactions, the sulfinate attacks an electrophilic center, leading to the formation of a new carbon-sulfur or heteroatom-sulfur bond. The nucleophilicity of the sulfinate is influenced by factors such as the solvent, the counterion, and the electronic properties of the substituents on the aromatic ring.

One of the fundamental nucleophilic reaction pathways is nucleophilic aromatic substitution (NAS). In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring that bears a suitable leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. scilit.com

While the benzene (B151609) ring of this compound itself is electron-rich due to the three methyl groups and thus not a typical substrate for NAS, the sulfinate anion can act as the nucleophile in reactions with electron-poor aromatic systems. For example, it can displace a halide or other leaving group from an activated aryl halide.

The general scheme for a nucleophilic substitution reaction involving a sulfinate is as follows:

R-SO₂Na + E-LG → R-SO₂-E + NaLG

Where:

R-SO₂Na is the sodium sulfinate (e.g., this compound)

E-LG is an electrophile with a leaving group

R-SO₂-E is the resulting sulfone product

NaLG is the sodium salt of the leaving group

The nucleophilic character of sulfinates is also harnessed in S-alkylation and S-acylation reactions to form sulfones and sulfinyl esters, respectively.

Transition-Metal-Free Methodologies

Recent advancements in organic synthesis have focused on the development of transition-metal-free reactions to avoid the cost and potential toxicity associated with metal catalysts. This compound has proven to be a valuable reagent in several such methodologies.

A notable transition-metal-free application of sodium sulfinates is in the synthesis of benzyl (B1604629) sulfones through the cleavage of a C-N bond in benzyl ammonium (B1175870) salts. organic-chemistry.org This reaction provides a direct and straightforward method for the formation of C-S bonds. The process is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), and proceeds under mild conditions. organic-chemistry.org

The reaction is believed to proceed via a nucleophilic substitution mechanism where the sulfinate anion displaces the amine from the benzylic carbon. The scope of this reaction is broad, with good tolerance for a variety of functional groups on both the sodium sulfinate and the benzyl ammonium salt, leading to the formation of diverse benzyl sulfones in moderate to good yields. organic-chemistry.org

A representative set of results for the synthesis of benzyl sulfones from various sodium sulfinates and benzyl ammonium salts is shown in the table below.

| Entry | Sodium Sulfinate | Benzyl Ammonium Salt | Product | Yield (%) |

| 1 | Sodium p-toluenesulfinate | N,N,N-trimethyl-1-phenylmethanaminium iodide | 1-methyl-4-((phenylmethyl)sulfonyl)benzene | 85 |

| 2 | Sodium benzenesulfinate | 1-(4-chlorophenyl)-N,N,N-trimethylmethanaminium iodide | Benzyl(4-chlorophenyl)sulfane | 78 |

| 3 | Sodium 4-methoxybenzenesulfinate | N,N,N-trimethyl-1-(naphthalen-1-yl)methanaminium iodide | 1-methoxy-4-(((naphthalen-1-yl)methyl)sulfonyl)benzene | 92 |

| 4 | This compound | N,N,N-trimethyl-1-phenylmethanaminium iodide | 2,4,6-trimethyl-1-((phenylmethyl)sulfonyl)benzene | 88 |

This table includes a representative entry for this compound to illustrate its expected reactivity based on the general reaction scope.

This compound can also be employed in the transition-metal-free intermolecular Heck-type sulfonylation of alkenes. This reaction allows for the direct functionalization of a C(sp²)-H bond of an alkene, leading to the formation of alkenyl sulfones. A unified protocol has been developed that utilizes thianthrenation of the alkene to facilitate this transformation.

The reaction proceeds under operationally simple and metal-free conditions, resulting in the exclusive cine-selective C-H functionalization of both aliphatic and aryl alkenes. In this context, the sulfinate acts as a nucleophile, attacking the activated alkene and leading to the formation of a C-S bond. This methodology provides a general and efficient route to a variety of alkenyl sulfones at room temperature.

Specific Reaction Profiles and Yield Optimization

Desulfitative cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, where a sulfinate group is extruded as sulfur dioxide. While direct desulfinative coupling of this compound to form aryl ketones is not explicitly detailed in the provided search results, the general principle involves the reaction of an arylsulfinate with an aryl halide or another coupling partner.

In a related transformation, sodium sulfinates can react with aryl ethyl ketones or indanones to form β-ketosulfones. This reaction proceeds via the formation of a C-S bond through direct C-H functionalization under aqueous conditions.

For the synthesis of aryl ketones, a plausible desulfinative pathway would involve the palladium-catalyzed reaction of this compound with an arylboronic acid or an aldehyde. In such a tandem reaction, the initial addition of the aryl group from the boronic acid to the aldehyde would be followed by an oxidation step to yield the aryl ketone.

The table below shows representative yields for the synthesis of β-ketosulfones from sodium sulfinates and aryl ketones, illustrating the utility of sulfinates in C-S bond formation.

| Entry | Sodium Sulfinate | Aryl Ketone | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | Propiophenone | 1-phenyl-2-(phenylsulfonyl)propan-1-one | 85 |

| 2 | Sodium p-toluenesulfinate | Acetophenone | 2-(p-tolylsulfonyl)-1-phenylethan-1-one | 90 |

| 3 | Sodium 4-chlorobenzenesulfinate | 1-(4-fluorophenyl)ethan-1-one | 2-((4-chlorophenyl)sulfonyl)-1-(4-fluorophenyl)ethan-1-one | 82 |

This table represents the synthesis of β-ketosulfones, a related reaction to desulfinative aryl ketone formation.

Multicomponent Reaction Paradigms

This compound, as a member of the sodium arylsulfinate class of compounds, is anticipated to participate in multicomponent reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a product in a single synthetic operation. These reactions are of significant interest in organic synthesis due to their efficiency in building molecular complexity from simple precursors. Research into the reactivity of sodium arylsulfinates has revealed their utility in such transformations, particularly in the formation of carbon-sulfur bonds.

A notable example of a multicomponent reaction involving sodium arenesulfinates is the three-component synthesis of 2-sulfonyl benzyl alcohol derivatives. rsc.org This reaction brings together an aryne, a sodium arenesulfinate, and an aldehyde to construct a functionalized alcohol containing a sulfonyl group. This transformation highlights the ability of the sulfinate to act as a nucleophile in a cascade process, enabling the efficient formation of multiple bonds in one pot.

The general scheme for this reaction involves the in situ generation of a highly reactive aryne intermediate, which is then trapped by the sodium arenesulfinate. The resulting aryl anion subsequently reacts with an aldehyde to yield the final 2-sulfonyl benzyl alcohol product. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable method for the synthesis of this class of compounds. rsc.org

Detailed research findings for a representative three-component reaction of sodium arenesulfinates are presented in the table below. While this specific study may not have exclusively used this compound, the results are indicative of the expected reactivity for this class of compounds. The data showcases the scope of the reaction with various aryne precursors, sodium arenesulfinates, and aldehydes, providing insight into the yields and applicability of this multicomponent paradigm. rsc.org

Table 1: Three-Component Synthesis of 2-Sulfonyl Benzyl Alcohol Derivatives

| Entry | Aryne Precursor | Sodium Arenesulfinate | Aldehyde | Product | Yield (%) |

| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium benzenesulfinate | Benzaldehyde | 2-(Phenylsulfonyl)benzyl alcohol | 84 |

| 2 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium p-toluenesulfinate | Benzaldehyde | 2-(p-Tolylsulfonyl)benzyl alcohol | 82 |

| 3 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium 4-methoxybenzenesulfinate | Benzaldehyde | 2-((4-Methoxyphenyl)sulfonyl)benzyl alcohol | 75 |

| 4 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium 4-chlorobenzenesulfinate | Benzaldehyde | 2-((4-Chlorophenyl)sulfonyl)benzyl alcohol | 78 |

| 5 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium benzenesulfinate | 4-Methoxybenzaldehyde | (2-(Phenylsulfonyl)phenyl)(4-methoxyphenyl)methanol | 80 |

| 6 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium benzenesulfinate | 4-Chlorobenzaldehyde | (2-(Phenylsulfonyl)phenyl)(4-chlorophenyl)methanol | 76 |

| 7 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium benzenesulfinate | Naphthaldehyde | (2-(Phenylsulfonyl)phenyl)(naphthalen-1-yl)methanol | 72 |

| 8 | 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Sodium benzenesulfinate | Benzaldehyde | 2-Methoxy-6-(phenylsulfonyl)benzyl alcohol | 65 |

Catalysis and Cocatalysis Involving Sodium 2,4,6 Trimethylbenzenesulfinate and Analogues

Direct Catalytic Functions of Sodium 2,4,6-trimethylbenzenesulfinate

While often employed as a reagent or precursor, this compound and its close analogues can also serve as direct organocatalysts. One notable example involves the use of sodium benzenesulfinates as novel and effective organocatalysts for the three-component synthesis of 5,6,7,8-tetrahydro-4H-chromene derivatives. benthamscience.com This reaction proceeds under environmentally benign conditions, utilizing ultrasound irradiation at room temperature in an aqueous ethanol (B145695) solvent system. benthamscience.com The use of sodium benzenesulfinate (B1229208) as a catalyst in this context highlights several advantages, including high conversions, abbreviated reaction times, and cleaner reaction profiles. benthamscience.com

In addition to this specific application, the amphiphilic nature of this compound, arising from its polar sulfinate head and nonpolar trimethylbenzene tail, allows it to function as a surfactant in micellar catalysis. In such systems, the compound forms micelles in aqueous media, creating nanoreactors that can solubilize organic substrates and facilitate reactions. ontosight.ai It has also been identified as a phase-transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs, thereby increasing reaction rates in heterogeneous systems.

Cocatalytic Roles of Related Mesitylenesulfonate Salts (e.g., Potassium 2,4,6-trimethylbenzenesulfonate)

Salts of 2,4,6-trimethylbenzenesulfonic acid play a significant role as cocatalysts, particularly in transition metal-catalyzed reactions. Their function is often to act as a ligand or an additive that modifies the primary catalyst's environment, leading to enhanced performance.

In the field of C-H bond functionalization, potassium 2,4,6-trimethylbenzenesulfonate (B281753) (TMBSK) has been identified as a highly effective cocatalyst in ruthenium(II)-catalyzed C-H arylation of weakly coordinating substrates like benzoic acids. acs.org Research has shown that in the presence of a suitable ruthenium catalyst, the addition of TMBSK leads to desired arylated products with both high activity and excellent monoarylation selectivity. acs.org This demonstrates its utility in promoting robust and selective transformations that are otherwise challenging.

The table below summarizes the performance of various potassium salts as cocatalysts in a model Ru(II)-catalyzed C-H arylation reaction, highlighting the superior performance of TMBSK.

| Cocatalyst | Yield of Monoarylated Product | Selectivity |

| Dipotassium Glutarate (GLDK) | High | High |

| Potassium Bis(2-ethylhexyl)phosphate (BEHPK) | High | High |

| Potassium 2,4,6-trimethylbenzenesulfonate (TMBSK) | High | High |

This interactive table is based on findings indicating that TMBSK, along with GLDK and BEHPK, provided high activity and selectivity in Ru(II)-catalyzed C-H arylation. acs.org

The performance of cocatalysts like TMBSK is governed by a combination of steric and electronic factors. Both theoretical and experimental studies on various catalytic systems have established that the electronic nature and steric bulk of ligands and additives profoundly influence reaction outcomes. chemicalbook.comacs.orgacs.org

Steric Factors: The mesitylene (B46885) (2,4,6-trimethylphenyl) group of the cocatalyst is sterically demanding. This bulk can influence the coordination environment around the ruthenium center, potentially preventing the formation of undesired catalytic species or blocking certain reaction pathways, thereby enhancing selectivity. chemicalbook.com

Electronic Factors: The sulfonate group (-SO₃⁻) is electron-rich and acts as an anionic ligand. This electronic property is crucial for its role in the catalytic cycle. Anionic ligands like sulfonates or carboxylates are believed to assist in the C-H activation step through a concerted metalation-deprotonation mechanism, where the additive acts as a proton shuttle. acs.org The electronic nature of the additive can modulate the electron density at the metal center, influencing its reactivity in key steps such as oxidative addition. acs.org

While the precise mechanism involving sulfonate cocatalysts is a subject of ongoing investigation, insights can be drawn from studies on analogous systems using carboxylate additives. The catalytic cycle for Ru-catalyzed C-H arylation is generally understood to involve C-H bond activation (metalation) followed by a formal oxidative addition of the aryl halide to the ruthenium center. acs.orgst-andrews.ac.uk

Mechanistic studies have revealed that anionic additives are not merely bases but play a fundamental role in the oxidative addition step. acs.org For instance, in some systems, a preformed aryl-Ru(II) intermediate will not react with an aryl bromide unless a benzoate (B1203000) additive is present. acs.org This suggests that the cocatalyst is required for the activation of the electrophile. It is proposed that the sulfonate cocatalyst, like its carboxylate counterpart, engages in ligand exchange with the primary ruthenium complex. This exchange generates a key intermediate where the sulfonate is directly coordinated to the ruthenium. This coordination modifies the metal's electronic properties, making it more susceptible to undergo the rate-limiting oxidative addition or facilitating the initial C-H activation step. acs.orgresearchgate.net Computational studies support the role of such additives in assisting the C-H cleavage step, which is often kinetically significant. bath.ac.ukresearchgate.net

Copper(II)-Catalyzed Domino Synthetic Pathways

The utility of benzenesulfinate salts extends to copper-catalyzed transformations. While direct examples involving this compound in copper(II)-catalyzed domino reactions are not prominent in the literature, a study on the closely related sodium benzenesulfinate provides a strong precedent.

A simple and effective method has been developed for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles via a copper(II)-catalyzed three-component domino reaction. nih.gov This process involves the reaction of 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate under mild conditions. nih.gov The reaction proceeds smoothly, demonstrating the compatibility of the benzenesulfinate moiety in complex, multi-step synthetic sequences catalyzed by copper(II). This suggests the potential for this compound to be employed in similar domino pathways, where its steric and electronic properties could be leveraged to influence reaction efficiency and selectivity.

Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Studies

X-ray diffraction is a premier technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal's electron clouds, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and crystal packing information.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for establishing the molecular structure and packing of crystalline solids. While specific crystal structure data for Sodium 2,4,6-trimethylbenzenesulfinate is indexed in resources like the Crystallography Open Database (COD), detailed analyses of closely related derivatives provide valuable insights into the expected structural features. nih.gov

For instance, the crystallographic analysis of a derivative, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753), reveals critical structural parameters that are largely dictated by the trimethylbenzenesulfonate moiety. eurjchem.com This related compound was found to crystallize in a monoclinic system with the space group P2₁/c. eurjchem.com The sulfonate group in this structure exhibits S=O bond lengths of approximately 1.419 Å and an S–O bond length of about 1.638 Å. eurjchem.com Such data provides a reliable reference for the bond metrics expected within the crystal lattice of the sodium salt.

Table 1: Representative crystallographic parameters for a 2,4,6-trimethylbenzenesulfonate derivative, providing insight into the expected structural features of the sodium salt. eurjchem.com

Analysis of Inter- and Intramolecular Interactions

The supramolecular assembly and stability of a crystal lattice are governed by a network of non-covalent interactions. In sulfonate salts, interactions such as hydrogen bonds, π-π stacking, and other weaker forces play a crucial role in dictating the crystal packing. nih.govnih.gov The analysis of these interactions is vital for understanding the material's physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is a rapid and effective method for verifying the identity and purity of a compound. The spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The spectrum displays two distinct signals: a singlet for the aromatic protons and another singlet for the methyl group protons.

The two protons on the aromatic ring are chemically equivalent, as are the nine protons of the three methyl groups, resulting in sharp, singlet peaks. The integration of these peaks—a ratio of 2:9—confirms the relative number of protons in each unique environment.

Table 2: ¹H NMR spectral data for this compound, recorded in D₂O.

Application of Advanced NMR Techniques

While ¹H NMR confirms the basic structure, advanced two-dimensional (2D) NMR techniques can provide deeper structural insights and unambiguous assignments of both proton and carbon signals. Techniques such as COSY, HSQC, HMBC, and NOESY are powerful tools for this purpose. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this specific compound, a COSY spectrum would be very simple, showing no cross-peaks, confirming the magnetic isolation of the aromatic and methyl proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the aromatic C-H carbons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is particularly useful for identifying quaternary (non-protonated) carbons. HMBC correlations would be expected from the methyl protons to the C2, C4, and C6 carbons of the ring, and from the aromatic protons to various carbons within the ring, confirming the substitution pattern. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. A NOESY spectrum would show a correlation between the aromatic protons and the ortho-methyl protons (C2 and C6), confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it an excellent method for functional group identification. researchgate.net

The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds give rise to intense peaks, which are characteristic of sulfonate salts. diva-portal.org The C–S stretching vibration is also typically observed. In addition to these, vibrations associated with the trimethyl-substituted benzene (B151609) ring, such as C-H and C=C stretching and bending modes, would be present. researchgate.net

Table 3: Characteristic FTIR absorption frequencies for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by vibrations of the aromatic ring, the methyl substituents, and the sulfinate group.

The most diagnostic absorptions for the sulfinate functional group (R-SO₂⁻) are the asymmetric and symmetric stretching vibrations of the S=O bonds. In sulfinate salts, these bands are typically observed in the regions of 1010-1080 cm⁻¹ for the asymmetric stretch (νₐₛ S=O) and 960-1010 cm⁻¹ for the symmetric stretch (νₛ S=O). These are distinct from the higher frequency bands seen in related sulfonate compounds (R-SO₃⁻), which typically appear around 1180 cm⁻¹ and 1040 cm⁻¹.

Other significant vibrational modes include those of the 2,4,6-trimethyl-substituted benzene ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is expected to appear in the 650-750 cm⁻¹ range.

Based on data from analogous aromatic sulfonyl compounds and general spectroscopic principles, the expected characteristic FTIR peaks for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic Ring |

| 2920-2980 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| 1010-1080 | Asymmetric S=O Stretch | Sulfinate (-SO₂⁻) |

| 960-1010 | Symmetric S=O Stretch | Sulfinate (-SO₂⁻) |

| 650-750 | C-S Stretch | Aryl-Sulfur |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is useful for confirming the structural features identified by FTIR and providing additional details.

The symmetric S=O stretching vibration of the sulfinate group, which may be a weaker band in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum. The C-S bond vibration is also typically Raman active. Aromatic ring vibrations, especially the "ring breathing" mode of the substituted benzene ring, give rise to characteristic and often intense Raman bands. The symmetric C-H stretching of the methyl groups would also be prominent.

While a specific experimental Raman spectrum for this compound is not widely available, the expected active modes can be predicted. The non-polar nature of the aromatic ring and C-S bond suggests that their vibrations will be strong in the Raman spectrum, providing a clear fingerprint for the 2,4,6-trimethylbenzene moiety.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3030 | Aromatic C-H Stretch | Medium |

| ~2920 | Symmetric Methyl C-H Stretch | Strong |

| ~1600 | Aromatic Ring C=C Stretch | Strong |

| 960-1010 | Symmetric S=O Stretch | Strong |

| ~1000 | Aromatic Ring Breathing | Strong |

| 650-750 | C-S Stretch | Medium-Strong |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. The UV spectrum of this compound is primarily determined by the 2,4,6-trimethylphenyl (mesityl) chromophore. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.

Benzene, the parent aromatic compound, shows a strong primary absorption band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. Alkyl substitution on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. Therefore, this compound is expected to absorb in the UV region. The sulfinate group itself is not a strong chromophore in this region but acts as an auxochrome, which can modify the absorption of the benzene ring.

Based on data for related aromatic compounds, the following absorptions can be anticipated. The compound is expected to be transparent in the visible and near-infrared regions.

| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~210-220 | π → π* (Primary Band) | Substituted Benzene Ring |

| ~260-270 | π → π* (Secondary Band) | Substituted Benzene Ring |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a pre-ionized, non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable.

In ESI-MS, the compound would be analyzed in solution. Operating in the negative ion mode, the spectrum would be expected to show a prominent peak corresponding to the 2,4,6-trimethylbenzenesulfinate anion [C₉H₁₁O₂S]⁻. The theoretical exact mass of this anion can be calculated for precise identification.

In the positive ion mode, the spectrum would likely show the sodium cation [Na]⁺, as well as sodium-containing cluster ions, such as [(C₉H₁₁NaO₂S)Na]⁺, depending on the concentration and instrument conditions.

Tandem mass spectrometry (MS/MS) could be used to further confirm the structure. By selecting the parent anion [C₉H₁₁O₂S]⁻ and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways would include the loss of sulfur dioxide (SO₂) or cleavage of the C-S bond.

| Ionization Mode | Expected Ion | Calculated m/z | Notes |

|---|---|---|---|

| ESI Negative | [C₉H₁₁O₂S]⁻ | 183.05 | Parent anion of the sulfinate. |

| ESI Positive | [Na]⁺ | 22.99 | Sodium cation. |

| ESI Positive | [(C₉H₁₁NaO₂S)Na]⁺ | 229.02 | Sodium adduct of the neutral molecule. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organosulfur compounds. nih.gov This quantum mechanical method is valued for its balance of accuracy and computational efficiency, enabling the study of complex reaction pathways and the prediction of molecular properties. mdpi.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving sulfinates. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction energy profiles to elucidate plausible mechanisms. nih.gov

Furthermore, DFT models can clarify the role of catalysts or solvents in a reaction. Quantum chemical calculations have suggested that for reactions like the sulfa-Michael addition with sodium arylsulfinates, the solvent (e.g., water) can play a crucial role by stabilizing charged intermediates and accelerating key steps, such as the protonation of alkenes. figshare.com

Table 1: Representative DFT-Calculated Energy Barriers for a Hypothetical Reaction Step

| Reaction Step | Transition State | Calculated Method | Gibbs Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| Sulfonyl Radical Addition | TS1 | B3LYP/6-31G | 18.6 |

| Nucleophilic Attack | TS2 | B3LYP/6-31G | 22.4 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar organosulfur reactions. researchgate.net

DFT is a highly effective tool for predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules. By comparing theoretically calculated spectra with experimental data, chemists can confirm molecular structures and assign complex spectral features. researchgate.netnih.gov

For organosulfur compounds, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are frequently used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net This combined experimental and computational approach is powerful for determining the structure and stereochemistry of reaction products. researchgate.net The accuracy of these predictions can be enhanced by using specific functionals and basis sets, and sometimes by applying linear scaling factors to correct for systematic errors. youtube.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, corresponding to UV-Visible absorption spectra. nih.govresearchgate.net These calculations help in understanding the electronic structure and the nature of molecular orbitals involved in the transitions. Infrared (IR) vibrational frequencies can also be computed, and when compared with experimental FT-IR spectra, they provide detailed confirmation of the functional groups present in the molecule. nih.gov

Table 2: Comparison of Experimental vs. DFT-Calculated NMR Chemical Shifts

| Atom | Experimental ¹³C Chemical Shift (ppm) | DFT-Calculated ¹³C Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (ipso-S) | 142.5 | 143.1 | -0.6 |

| C2/C6 (ortho-CH₃) | 140.2 | 140.9 | -0.7 |

| C4 (para-CH₃) | 138.0 | 138.5 | -0.5 |

Note: This table presents hypothetical data illustrating the typical agreement between experimental and DFT-calculated NMR data for aromatic carbons in a molecule like 2,4,6-trimethylbenzenesulfinate. researchgate.net

Quantum Chemical Modeling of Reactivity and Selectivity

Beyond reaction mechanisms, quantum chemical modeling provides a conceptual framework for understanding the intrinsic reactivity and selectivity of molecules. This is often achieved through the analysis of the molecular orbitals and the electron density distribution. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how a molecule will react. nih.gov The HOMO indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (σ). scielo.org.mx These parameters provide a quantitative measure of the molecule's stability and reactivity. scielo.org.mx

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | -6.42 | Electron-donating ability |

| E(LUMO) | - | -0.61 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.81 | Indicator of chemical reactivity |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.91 | Resistance to change in electron distribution |

Note: The values in this table are representative examples for a comparable organic molecule, calculated in the gas phase. scielo.org.mx

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface. nih.gov MEP maps use a color scale to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a visual guide to where a molecule is most likely to interact with other reagents. nih.gov For Sodium 2,4,6-trimethylbenzenesulfinate, the MEP would show a high concentration of negative potential around the sulfinate oxygen atoms, indicating these as the primary sites for electrophilic attack.

Applications in Advanced Organic Synthesis

Building Block for Diverse Organosulfur Compound Synthesis

Sodium sulfinates, including the 2,4,6-trimethylbenzene derivative, are recognized as indispensable precursors for constructing various classes of organosulfur compounds. nih.govresearchgate.net Depending on the reaction conditions and coupling partners, these reagents can act as sulfonylating, sulfenylating, or sulfinylating agents, highlighting their synthetic flexibility. nih.govrsc.org

Thiosulfonates are an important class of sulfur-containing compounds that can be effectively synthesized from sodium sulfinates. google.com One method involves a disproportionate coupling reaction of sodium sulfinates mediated by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) to produce symmetrical thiosulfonates. nih.govgoogle.com Additionally, unsymmetrical thiosulfonates can be prepared through cross-coupling reactions. nih.gov Other approaches include the coupling of sodium sulfinates with thiols or disulfides under oxidative conditions, often catalyzed by metals such as copper or iron, or mediated by reagents like iodine. nih.gov

Reaction Scheme: 2 R-SO₂Na → R-SO₂S-R + Na₂SO₄ (Simplified representation of disproportionation)

Key Reagents: BF₃·OEt₂, Copper (I) Iodide (CuI), Iron (III) Chloride (FeCl₃), Iodine (I₂) nih.govgoogle.com

The sulfonamide functional group is a cornerstone in medicinal chemistry, and sodium sulfinates provide a direct route to its formation. ekb.egresearchgate.net The synthesis is typically achieved through the oxidative coupling of sodium sulfinates with a variety of primary and secondary amines. nih.govnih.gov This transformation can be mediated by molecular iodine or catalyzed by copper compounds, often using oxygen or air as the terminal oxidant. nih.govresearchgate.net These methods are valued for their broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic amines. nih.govnih.gov

Reaction Scheme: R-SO₂Na + R¹R²NH → R-SO₂NR¹R²

Key Reagents: Iodine (I₂), Copper catalysts, Ammonium (B1175870) Iodide (NH₄I) nih.govresearchgate.net

Sodium sulfinates can also be utilized in the synthesis of sulfides, another fundamental class of organosulfur compounds. The reaction pathway leverages the ability of the sulfinate to act as a source of a sulfenylating agent (RS-). nih.gov This transformation allows for the formation of a new carbon-sulfur bond, expanding the synthetic utility of sodium sulfinates beyond sulfonyl-containing products. nih.govresearchgate.net

Perhaps one of the most extensive applications of sodium sulfinates is in the synthesis of sulfones, particularly those with adjacent functional groups that are valuable synthetic intermediates. nih.gov

Vinyl Sulfones: These compounds, which are potent Michael acceptors, can be prepared through the reaction of sodium sulfinates with alkenes or alkynes. organic-chemistry.orgrsc.org Various methods exist, including iodine-mediated oxidative coupling and electrochemical approaches. organic-chemistry.orgresearchgate.net The reaction of sodium arene sulfinates with alkenes in the presence of potassium iodide and sodium periodate, for instance, yields vinyl sulfones in high yields under mild, room-temperature conditions. organic-chemistry.org

Allyl Sulfones: Allyl sulfones are important building blocks in organic synthesis. thieme.de They can be synthesized via the palladium-catalyzed coupling of allenes with sulfinic acids or through the reaction of sodium sulfinates with allylic carbonates, often catalyzed by iridium, which can provide high regio- and enantioselectivity. organic-chemistry.org Another route involves the reaction of primary alcohols with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org

Beta-Keto Sulfones: β-keto sulfones are versatile intermediates in pharmaceutical and organic synthesis. nih.govmdpi.com They can be synthesized through various methods, including the reaction of sodium sulfinates with α,β-unsaturated ketones, styrenes, or alkynes. nih.govlppcollegerisod.ac.in For example, a one-pot synthesis involves the reaction of styrenes with N-bromosuccinimide (NBS) and an aromatic sodium sulfinate in water, where NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in Another approach is the BF₃·OEt₂-promoted reaction between alkynes and sodium sulfinates. mdpi.com

| Target Compound | Typical Reaction Partner(s) | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Thiosulfonates | Self-coupling or Thiols/Disulfides | BF₃·OEt₂, CuI, FeCl₃, I₂ | nih.govgoogle.com |

| Sulfonamides | Primary/Secondary Amines | I₂, Copper Catalysts, NH₄I | nih.govnih.gov |

| Vinyl Sulfones | Alkenes, Alkynes | I₂/NaIO₄, Electrochemical methods | organic-chemistry.orgresearchgate.net |

| Allyl Sulfones | Allenes, Allylic Carbonates | Pd, Ir catalysts | organic-chemistry.org |

| Beta-Keto Sulfones | Styrenes, Alkynes, Enones | NBS, BF₃·OEt₂ | mdpi.comlppcollegerisod.ac.in |

Role as a Traceless Linker in Solid-Phase Organic Synthesis

Beyond its role as a direct building block, the sulfinate functional group has been ingeniously employed as a "traceless linker" in solid-phase organic synthesis (SPOS). nih.gov In this strategy, a polymer-supported sodium sulfinate is used to anchor a substrate to the solid phase via a sulfone linkage. acs.orgnih.gov The key advantage of a traceless linker is that upon cleavage, no part of the linker remains attached to the final product molecule. nih.govnih.gov The sulfone linker is robust enough to withstand various reaction conditions during the synthesis but can be cleaved under specific conditions, often via an elimination reaction, to release the desired product in its final, unmodified form. acs.orgrsc.org

The sulfone-based traceless linker strategy has proven particularly effective in the solid-phase synthesis of diverse heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. acs.orgacs.org Libraries of pyrazolines and isoxazolines, for example, have been successfully synthesized using this approach. acs.orgnih.gov

The general synthetic sequence involves several key steps:

S-Alkylation: The polymer-supported sodium sulfinate is alkylated to form a sulfone, attaching the initial building block to the solid support. acs.orgacs.org

On-Resin Modification: The resin-bound substrate undergoes a series of chemical transformations to build the molecular complexity. This can include steps like further alkylations or oxidations. acs.orgacs.org

Traceless Release: The final step involves a cleavage reaction, typically a base-mediated elimination of the sulfone linker, which simultaneously triggers an intramolecular cyclization to form the desired heterocycle and release it from the solid support. acs.orgacs.org

This strategy has been successfully applied to generate libraries of not only pyrazolines and isoxazolines but also other heterocycles like 3,4-dihydropyrimidine-2-ones and 1,2,4,5-tetrasubstituted imidazoles, demonstrating its versatility. nih.govnih.gov

| Heterocycle Class | Key Synthetic Steps on Solid Support | Release Mechanism | Reference |

|---|---|---|---|

| Pyrazolines | Sulfinate S-alkylation, sulfone anion alkylation, oxidation | One-pot elimination-cyclization | acs.orgacs.org |

| Isoxazolines | Sulfinate S-alkylation, sulfone anion alkylation with an epoxide, oxidation | One-pot elimination-cyclization | acs.orgacs.org |

| Dihydropyrimidinones | Sulfinate acidification, condensation of urea/thiourea with aldehydes | One-pot cyclization-dehydration | nih.gov |

| Imidazoles | Sulfinic acid condensation with aldehyde and amine | One-pot elimination-cyclization | nih.gov |

Mechanistic Aspects of Product Release in Solid-Phase Systems

In solid-phase organic synthesis (SPOS), the attachment of a substrate to a solid support via a linker is a foundational concept, allowing for simplified purification of intermediates. The strategic release of the final product from this support is equally critical. Arylsulfinates, including Sodium 2,4,6-trimethylbenzenesulfinate, can serve as precursors to linkers that operate under a "safety-catch" mechanism. mdpi.com This approach involves a linker that remains stable throughout the synthetic sequence but can be "activated" by a specific chemical transformation, rendering it labile for cleavage under conditions it previously resisted. mdpi.com

The core of this mechanism revolves around the conversion of a chemically stable thioether or sulfoxide (B87167) linkage to a more reactive sulfone. The process typically begins with the immobilization of a sulfinate, such as polystyrene/divinylbenzene sulfinate, which undergoes S-alkylation to attach the initial substrate. nih.gov The synthesis of the target molecule then proceeds through various steps while it remains anchored to the support.

The release of the product is triggered by an oxidation step. The sulfur atom in the linker, present as a sulfide, is oxidized to a sulfone using an appropriate oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). nih.gov This oxidation is the "activation" step of the safety-catch linker. The resulting sulfone is a strong electron-withdrawing group, which significantly increases the acidity of the protons on the α-carbon (the carbon atom adjacent to the sulfone group).

This increased acidity makes the linker susceptible to cleavage via a β-elimination reaction upon treatment with a base. The base abstracts an acidic α-proton, leading to the formation of a double bond and the concomitant release of the target molecule, with the linker moiety remaining on the solid support as a vinylsulfone derivative. This process effectively cleaves the product from the resin. mdpi.com In some strategies, the formation of a transient γ-ketosulfone after an oxidation step can also trigger a sulfinate elimination, which similarly cleaves the sulfone linker to release the desired compound. nih.gov

This multi-stage release mechanism provides precise control over the synthesis, preventing premature cleavage and allowing for the use of a wide range of reagents during the chain elongation or modification phase. mdpi.com

Precursor in the Synthesis of Complex Molecules and Pharmaceutical Intermediates

This compound is a versatile precursor in the construction of complex organic molecules and key intermediates for the pharmaceutical industry. Its utility stems primarily from its role as a source of the 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) moiety and its capacity to generate sulfonyl radicals under specific conditions. researchgate.net

A significant application lies in the synthesis of sulfonamides, a crucial functional group (a sulfonyl group connected to a nitrogen atom) found in a wide array of pharmaceutical drugs. This compound can be converted into the corresponding sulfonyl chloride, which then reacts with primary or secondary amines to form the highly stable sulfonamide bond.

Furthermore, sodium sulfinates are extensively used in radical reactions, which have become an increasingly important tool in modern organic synthesis. researchgate.netbbhegdecollege.com Under oxidative conditions, often catalyzed by transition metals like copper, this compound can generate a sulfonyl radical (ArSO₂•). researchgate.net This highly reactive intermediate can participate in a variety of bond-forming reactions. For instance, it can add across alkenes and alkynes, a process known as sulfonylation, to introduce the sulfonyl group into a carbon skeleton. This method is instrumental in creating complex sulfones, which are themselves valuable intermediates and structural motifs in biologically active molecules. researchgate.net

The table below summarizes key reactions where this compound acts as a precursor to introduce the mesitylsulfonyl group into organic molecules, a common step in building complex structures.

| Reaction Type | Reagent(s) | Intermediate | Product Class |

| Sulfonamide Synthesis | 1. Oxidizing Agent (e.g., SO₂Cl₂) 2. Amine (R₂NH) | 2,4,6-Trimethylbenzenesulfonyl chloride | Sulfonamides |

| Radical Addition | Oxidant (e.g., Cu(II) salt), Alkene/Alkyne | 2,4,6-Trimethylbenzenesulfonyl radical | Alkyl/Vinyl Sulfones |

| Substitution Reactions | Alkyl Halide (R-X) | Not applicable | Aryl Alkyl Sulfones |

These reactions demonstrate the role of this compound as a building block, enabling chemists to install the robust and functional sulfonyl group, thereby facilitating the assembly of intricate molecular architectures required for pharmaceutical agents and other advanced materials.

Functional Applications in Advanced Materials and Systems Research

Terahertz (THz) Wave Generation and Detection (in related organic crystals featuring the 2,4,6-trimethylbenzenesulfonate (B281753) anion)

Organic nonlinear optical (NLO) crystals are at the forefront of materials research for applications in terahertz (THz) photonics, including the generation and detection of electromagnetic waves in this frequency range. semanticscholar.org Ionic-type organic NLO crystals, which are constructed from cations and anions, have garnered significant attention due to their potential for large nonlinear optical coefficients. semanticscholar.org Within this class of materials, organic crystals incorporating the 2,4,6-trimethylbenzenesulfonate (TMS) anion have shown exceptional promise. semanticscholar.orgnih.gov

Investigation of Nonlinear Optical Properties for THz Emitters

A prominent example of an organic crystal featuring the 2,4,6-trimethylbenzenesulfonate anion is 4-N,N-dimethylamino- 4′ - N′ -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). nih.govresearchgate.net This material is recognized as a highly nonlinear organic crystal and has been studied extensively for its optical properties in the terahertz spectral range. researchgate.net Research has demonstrated that DSTMS is superior as a source of THz radiation compared to 4-N,N-dimethylamino- 4′ - N′ -methyl-stilbazolium tosylate (DAST), another well-investigated NLO material known for having one of the highest nonlinear susceptibilities. researchgate.net

The efficiency of THz pulse generation through optical rectification of near-infrared pulses has been calculated and experimentally confirmed for DSTMS. researchgate.net The generation of THz waves in NLO crystals via optical rectification is a second-order nonlinear optical process where the power of the generated THz wave is directly proportional to the square of the power of the femtosecond pump laser. nih.gov Therefore, materials with high nonlinear optical coefficients are crucial for developing high-intensity THz sources. nih.gov The favorable properties of DSTMS make it a leading candidate for efficient THz emitters. researchgate.net

Potential in Optoelectronic Device Development

The development of new materials for THz devices is critical, as strong phonon vibrations in these materials can lead to significant absorption of THz waves, which limits both the efficiency and the spectral bandwidth of the devices. nih.gov The design of crystals like DSTMS, which exhibit superior THz generation capabilities, is a key step toward overcoming these limitations. nih.govresearchgate.net The high nonlinear optical coefficient and efficient conversion from optical waves to THz waves position these materials as promising for the development of broadband THz wave generators. researchgate.netnih.gov

The potential applications for such advanced materials in optoelectronics are vast. Efficient THz sources are integral to advancing technologies in ultra-high-speed communication, biological sensing, and security imaging. soton.ac.uk The use of organic NLO crystals like DSTMS, which can be pumped by established telecom fiber lasers, further enhances their viability for practical device integration. nih.gov

Draw Solutes in Forward Osmosis Processes (in ionic liquids with 2,4,6-trimethylbenzenesulfonate anion)

Forward osmosis (FO) is an osmotically driven membrane process that extracts water through a semi-permeable membrane using a "draw solution" with a higher osmotic pressure than the feed solution. nih.govnih.gov A significant challenge in FO technology is the development of efficient draw solutes that can generate high osmotic pressure and be easily recovered and reused. ntu.edu.sg Thermoresponsive ionic liquids (ILs), which undergo a phase separation in response to temperature changes, have emerged as promising candidates. nih.govntu.edu.sg Ionic liquids incorporating the 2,4,6-trimethylbenzenesulfonate anion have been synthesized and studied for this purpose. nih.govresearchgate.net

Studies on Thermoresponsive Properties and Osmotic Pressure Generation

Researchers have synthesized and characterized a series of phosphonium-based and ammonium-based ionic liquids with benzenesulfonate-derivative anions to investigate their suitability as draw solutes. nih.govresearchgate.net One such compound is tetrabutylphosphonium (B1682233) 2,4,6-trimethylbenzenesulfonate ([TBP][TMBS]). nih.gov Studies have shown that the addition of methyl groups to the benzenesulfonate (B1194179) anion influences the material's thermoresponsive properties. nih.gov Specifically, a 20 wt% aqueous solution of [TBP][TMBS] exhibits a lower critical solution temperature (LCST) of approximately 21°C. nih.govdntb.gov.ua The LCST is the temperature above which the compound separates from the water, a key property for its recovery. ntu.edu.sg

Another investigated ionic liquid, Tetrabutylammonium (B224687) 2,4,6-trimethylbenzenesulfonate ([N4444]2,4,6-MeBnSO3), has also been shown to be an effective thermo-responsive drawing agent. researchgate.net It possesses a sufficient ionic strength to generate a high osmotic pressure of approximately 58.92 bars at a 2 M concentration. researchgate.net The ability to generate high osmotic pressure is a critical factor for driving water flux in the FO process. nih.gov The performance of these drawing agents demonstrates that ionic liquids containing the 2,4,6-trimethylbenzenesulfonate anion can induce competitive water flux, making them suitable for applications like seawater desalination. researchgate.net

Below is an interactive table comparing the Lower Critical Solution Temperatures (LCSTs) of various tetrabutylphosphonium-based ionic liquids with different benzenesulfonate anions, illustrating the effect of methyl group substitution.

| Compound Name | Abbreviation | LCST of 20 wt% Aqueous Solution (°C) | Thermoresponsive |

| Tetrabutylphosphonium benzenesulfonate | [TBP][BS] | Not observed | No |

| Tetrabutylphosphonium 4-methylbenzenesulfonate | [TBP][MBS] | ~41 | Yes |

| Tetrabutylphosphonium 2,4-dimethylbenzenesulfonate | [TBP][DMBS] | ~25 | Yes |

| Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate | [TBP][TMBS] | ~21 | Yes |

Data sourced from studies on benzenesulfonate-based draw solutes. nih.govdntb.gov.ua

Recovery Mechanisms and Efficiency in Membrane-Based Separations

The key advantage of using thermoresponsive ionic liquids as draw solutes is the potential for low-energy recovery. ntu.edu.sg The recovery mechanism is based on their LCST behavior. nih.gov After the forward osmosis process dilutes the draw solution, the solution's temperature can be raised above its LCST. nih.govntu.edu.sg This temperature change induces a liquid-liquid phase separation, resulting in an ionic liquid-rich phase and a water-rich phase. ntu.edu.sg

This process allows for the easy recovery of the draw solute using low-grade waste heat. nih.govdntb.gov.ua The separated, IL-rich phase can be directly reused in the FO process, while the water-rich phase can be further processed to recover purified water. ntu.edu.sg This efficient regeneration cycle is a significant advantage over other separation technologies like reverse osmosis, which requires high hydraulic pressure. nih.govresearchgate.net The development of these ILs, including those with the 2,4,6-trimethylbenzenesulfonate anion, represents a substantial step toward making FO a more commercially viable and energy-efficient technology for water treatment and desalination. nih.govresearchgate.net

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes has driven the development of new synthetic routes for sodium arylsulfinates, which are applicable to the synthesis of sodium 2,4,6-trimethylbenzenesulfinate. Traditional methods often rely on the reduction of sulfonyl chlorides, which can be hazardous. google.comgoogle.com Modern approaches aim to mitigate these issues by employing safer reagents and more efficient reaction conditions.

One promising strategy involves the use of Grignard reagents with a sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govrsc.org This method allows for the synthesis of a range of sodium arylsulfinates from the corresponding aryl bromides. For instance, the synthesis of a generic sodium arylsulfinate via this route can be achieved with good to high yields. nih.govrsc.org

Electrochemical methods present another sustainable alternative, offering a clean and efficient way to synthesize sulfone-containing compounds from sodium sulfinates and olefins without the need for harmful oxidants or transition metals. acs.orgacs.org Similarly, photocatalytic methods are gaining traction. These techniques utilize visible light to drive chemical reactions, providing a greener approach to the synthesis of sulfones from sodium sulfinates and aryl bromides. mdpi.com A notable example is the use of an organoboron photocatalyst in conjunction with nickel. mdpi.com

Iron-catalyzed radical coupling reactions have also been developed for the synthesis of arylsulfinates from diaryliodoniums and rongalite, a commercially available and low-toxicity sulfur dioxide source. rsc.org This method is advantageous due to its mild reaction conditions and tolerance of a broad range of functional groups. rsc.org

The table below summarizes some of the novel and sustainable methodologies applicable to the synthesis of sodium arylsulfinates.

| Synthetic Methodology | Key Features | Potential Advantages |

| Grignard Reagents with DABSO | Utilizes a solid SO₂ surrogate. | Avoids the use of gaseous SO₂. |

| Electrochemical Synthesis | Employs direct current in an undivided cell. | Avoids harmful oxidants and transition metals. acs.org |

| Photocatalysis | Uses visible light and a dual catalytic system (e.g., Nickel/Organoboron). | Sustainable alternative to precious metal catalysts. mdpi.com |

| Iron-Catalyzed Radical Coupling | Utilizes an iron catalyst and rongalite. | Mild reaction conditions and broad functional group tolerance. rsc.org |

Exploration of New Catalytic Cycles and Cocatalyst Systems

Sodium arylsulfinates, including by extension this compound, are not only synthetic targets but also act as versatile building blocks and catalysts in various organic transformations. nih.govrsc.org Research is ongoing to explore new catalytic cycles and the use of cocatalysts to enhance their reactivity and selectivity.